Naringin Chalcone Enables Surfactant-Free Metal Nanoparticle Synthesis, a Function Naringin Cannot Perform
In a direct head-to-head comparison, naringin chalcone functions as both a reducing and stabilizing agent for the in situ synthesis of monodisperse gold, silver, and palladium nanoparticles in aqueous media, whereas naringin fails to exhibit this dual functionality [1]. The chalcone form facilitated the formation of nanoparticles with sizes ranging from 5 to 15 nm without the need for any external reducing or capping agents [1].
| Evidence Dimension | Nanoparticle Synthesis Capability |
|---|---|
| Target Compound Data | Functions as reducing and stabilizing agent; produces monodisperse Au, Ag, Pd NPs (5-15 nm) |
| Comparator Or Baseline | Naringin: Does not function as a reducing agent for NP synthesis under same conditions |
| Quantified Difference | Qualitative functional difference; naringin chalcone enables surfactant-free NP synthesis, naringin does not |
| Conditions | Aqueous phase, in situ reaction conditions, no external reducing/stabilizing agents |
Why This Matters
This is a critical functional distinction for researchers in green nanotechnology and materials chemistry; naringin chalcone is essential for a one-pot, environmentally friendly synthesis route, while naringin is not a suitable substitute.
- [1] Mandial, D., Khullar, P., Kumar, H., Ahluwalia, G. K., & Bakshi, M. S. (2018). Naringin–Chalcone Bioflavonoid-Protected Nanocolloids: Mode of Flavonoid Adsorption, a Determinant for Protein Extraction. ACS Omega, 3(11), 15606-15614. View Source
